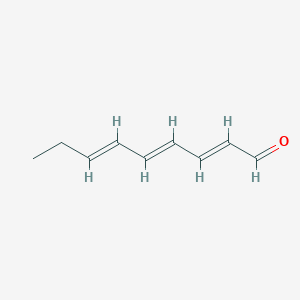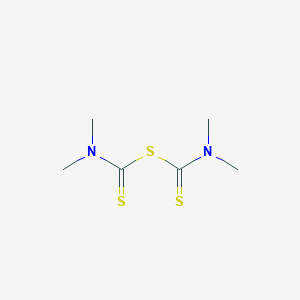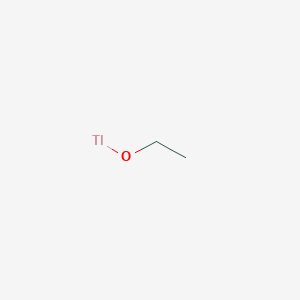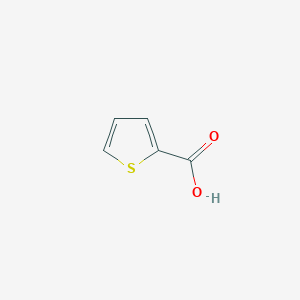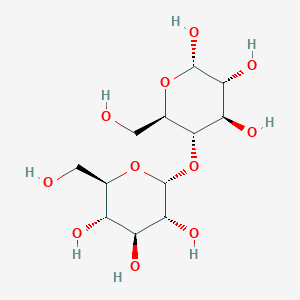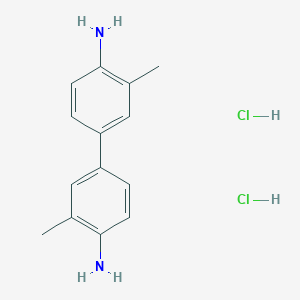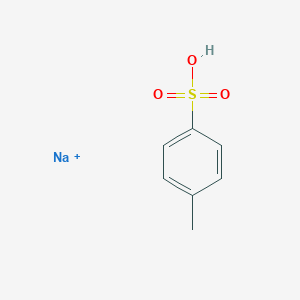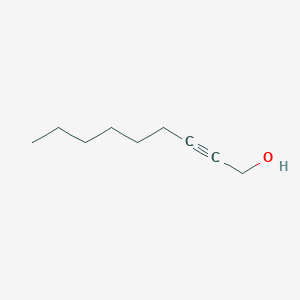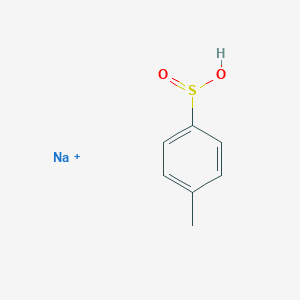
Trioctylphosphine oxide
Übersicht
Beschreibung
Trioctylphosphine oxide, commonly referred to as TOPO, is a phosphine oxide with a wide range of applications in chemical synthesis and extraction processes. It is known for its ability to act as an extractant due to its hydrophobic properties, which allow it to separate certain substances from aqueous solutions.
Synthesis Analysis
TOPO is not only used as an extractant but also plays a role in the synthesis of various compounds. For instance, it has been utilized in the solution-phase synthesis of single-crystalline iron phosphide nanorods and nanowires. In this process, TOPO, along with trioctylphosphine (TOP), is necessary for the formation of these nanostructures, with the ratio of TOP to TOPO controlling the morphology of the produced iron phosphide structures .
Molecular Structure Analysis
The molecular structure of TOPO allows it to interact with various substances, forming complexes with different metals and organic compounds. For example, TOPO has been used to form complexes with triorganotin(IV) moieties, where it acts as a mixed-ligand in the presence of other compounds such as 2,3,4,5-tetrafluorobenzoic acid .
Chemical Reactions Analysis
TOPO is involved in a variety of chemical reactions, particularly as a general phosphorus source for the low-temperature conversion of metals into metal phosphides. This versatile approach allows the formation of metal phosphides from both bulk and nanoscale metals, which can have significant technological applications due to their unique properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of TOPO make it an excellent candidate for use in hydrophobic deep eutectic solvents. These solvents, which incorporate TOPO, have been characterized by their low viscosity and high concentration of TOPO, making them effective for liquid-liquid separation processes such as the extraction of uranyl nitrate from aqueous acid without the need for an organic diluent .
Furthermore, TOPO's ability to form stable adducts with metal chelates due to its strong basicity has been exploited in the extraction and fluorometric determination of various metal ions, such as gallium(III). The use of TOPO in combination with other ligands can enhance the extraction efficiency and specificity for certain metals .
Wissenschaftliche Forschungsanwendungen
Trioctylphosphine Oxide in Wastewater Treatment
Trioctylphosphine oxide (TOPO) is utilized in wastewater treatment, specifically for the removal of phenol and its derivatives. TOPO-impregnated hollow fiber membranes show high adsorption capacity and mass transfer rates, making them effective in solventless extraction of aromatic compounds. These membranes maintain stable adsorption capacities over repeated operations, and their performance is stable during multiple cycles of extraction and stripping. The technology is promising for the treatment of wastewater containing aromatic compounds, demonstrating the removal of phenol from wastewater within 1–3 hours of contact (Praveen & Loh, 2013).
Trioctylphosphine Oxide in Liquid Extraction and Nanoparticle Synthesis
Trioctylphosphine oxide is significant in the field of liquid extraction and nanoparticle synthesis. Hydrophobic eutectic solvents based on TOPO offer a low viscosity and are efficient in the liquid-liquid separation of substances such as uranyl nitrate from aqueous acid. These solvents negate the need for an organic diluent, incorporating a high concentration of TOPO (ca. 80 wt %), thus making them advanced liquid extractants (Gilmore et al., 2018). Additionally, TOPO is used as a solvent in the synthesis of semiconductor nanocrystals. For instance, it has been involved in the solution-phase synthesis of single-crystalline iron phosphide nanorods and nanowires, demonstrating that a mixture of TOPO and trioctylphosphine is not entirely inert and plays a crucial role in controlling the morphology of the produced iron phosphide structures (Qian et al., 2004).
Trioctylphosphine Oxide in Material Science and Environmental Applications
In material science and environmental applications, TOPO is pivotal in various processes. The extraction of endocrine-disrupting compounds from water by emulsion liquid membranes using TOPO demonstrates its potential in treating complex matrices like natural water, seawater, and sewage water effluent, ensuring efficient removal of pollutants (Chaouchi & Hamdaoui, 2015). Furthermore, TOPO impregnated Dowex 1×4 powder has been studied as an adsorbent for the adsorption of Th(IV) from aqueous solutions, indicating its potential in radionuclide sequestration with high adsorption capacity (Gado & Atia, 2019).
Safety And Hazards
TOPO may be harmful if inhaled and may cause burning sensation, coughing, wheezing, laryngitis, shortness of breath, headache, nausea, and vomiting . Chronic exposure may cause liver and kidney damage . It is recommended to wear personal protective equipment, avoid contact with skin, eyes, and clothing, and not to ingest or breathe dust .
Eigenschaften
IUPAC Name |
1-dioctylphosphoryloctane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H51OP/c1-4-7-10-13-16-19-22-26(25,23-20-17-14-11-8-5-2)24-21-18-15-12-9-6-3/h4-24H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMBHCYHQLYEYDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCP(=O)(CCCCCCCC)CCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H51OP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1052537 | |
| Record name | Trioctylphosphine oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1052537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Sigma-Aldrich MSDS] | |
| Record name | Trioctylphosphine oxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18395 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Trioctylphosphine oxide | |
CAS RN |
78-50-2 | |
| Record name | Trioctylphosphine oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78-50-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trioctyl phosphine oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078502 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trioctylphosphine oxide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41937 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phosphine oxide, trioctyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Trioctylphosphine oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1052537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trioctylphosphine oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.020 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIOCTYLPHOSPHINE OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EXU8U2AM5A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


